The synthesis of Ethyl 2-acetamido-4-(methylthio)butanoate involves the use of acetamide and Co2 (CO)8, a cobalt catalyst precursor, dissolved in ethyl acetate in a laboratory autoclave. The reactor is pressurized with 1:1 Hz/CO synthesis gas and heated to 80°C while stirring. A solution of MMP (97%) in ethyl acetate is slowly added using an HPLC pump. The reaction is continued for a further 2.5 hours, after which the reactor vessel is cooled to room temperature and the pressure released.
Molecular Structure Analysis
The molecular formula of Ethyl 2-acetamido-4-(methylthio)butanoate is C9H17NO3S. The InChI code is 1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11).
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-acetamido-4-(methylthio)butanoate are complex and involve multiple steps. The reaction conditions include a high pressure of 130 bar (130,000 hPa) and a temperature of 80°C. The yield of N-acetyl methionine is 89.9% with a selectivity of 93.6%. Side products include less than 1% N-acetyl methionine ethyl ester and approximately 4% 1,3-bis (methylthio)propane.
Related Compounds
Ethyl 2-methylbutanoate
Compound Description: Ethyl 2-methylbutanoate is an ester commonly found in fruits like pineapple and apples. It possesses a fruity odor, often described as reminiscent of apples. [, , , , ]
Compound Description: Ethyl hexanoate, another fruit-derived ester, contributes to the aroma of pineapples and apples. It is characterized by a sweet, fruity odor often likened to pineapple. [, , , , , ]
Compound Description: This ester is known to be a volatile compound found in pineapples. Its aroma contribution to pineapple is noted in the research. [, , ]
Compound Description: This compound is another sulfur-containing ester identified in pineapple. Its role in the overall aroma profile of the fruit is highlighted. [, ]
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
Compound Description: DMHF is a key aroma compound found in pineapples, contributing to its characteristic aroma. [, , , ]
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